4-Acetyl-3-nitrobenzoic acid

Descripción

Contextualization within Aromatic Carboxylic Acid Chemistry

As an aromatic carboxylic acid, 4-Acetyl-3-nitrobenzoic acid possesses a benzene (B151609) ring substituted with both a carboxylic acid group and a nitro group. This positions it within a class of compounds that are foundational to many areas of chemical synthesis. The presence of the acetyl and nitro groups on the aromatic ring influences its chemical reactivity, making it a versatile reagent.

Significance as a Synthetic Intermediate in Complex Molecular Architectures

The true significance of this compound lies in its utility as a synthetic intermediate. Its multifunctional nature allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

For instance, it is a key starting material in the synthesis of various heterocyclic compounds and other complex organic structures. Researchers have utilized this compound in the synthesis of benzodiazepine (B76468) (BZD) scaffolds, which are designed to mimic the β-hairpin turns of proteins. nih.gov This is particularly relevant in the development of novel enzyme inhibitors. nih.gov

One documented synthesis involves the conversion of 4-ethyl-3-nitrobenzoic acid to this compound using chromium trioxide and periodic acid. nih.gov The resulting compound can then be further modified, for example, through esterification to produce tert-butyl 4-acetyl-3-nitrobenzoate. nih.gov Subsequent reduction of the nitro group to an amine yields tert-butyl 4-acetyl-3-aminobenzoate, a versatile intermediate for further synthetic elaborations. nih.gov

This stepwise modification highlights the compound's role as a robust building block, enabling the introduction of various functionalities and the construction of intricate molecular frameworks.

Overview of Current Research Trajectories

Current research continues to explore the synthetic potential of this compound and its derivatives. One area of focus is its use in the creation of photolabile linkers. researchgate.net These are molecules that can be cleaved by light, a property that is highly valuable in fields such as drug delivery and materials science. The nitrobenzyl group, a core feature of this compound, is a well-known photolabile moiety. researchgate.net

Research has shown that derivatives of nitrobenzyl compounds can be synthesized from precursors like this compound. researchgate.net These derivatives are being incorporated into hydrogels to create materials with tunable properties, where light can be used to control the degradation of the hydrogel and the release of encapsulated molecules. researchgate.net

Furthermore, the compound is being investigated for its role in the synthesis of dual-functionalization targeting vectors. These are molecules designed to have two distinct functionalities, which is a significant challenge in synthetic chemistry. researchgate.net The versatile chemical handles on the this compound scaffold make it a promising candidate for developing such complex molecules.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 79481-75-7 |

| Molecular Formula | C₉H₇NO₅ |

| Molecular Weight | 209.16 g/mol |

| IUPAC Name | This compound |

| LogP | 1.13 |

| Heavy Atom Count | 15 |

| Rotatable Bond Count | 3 |

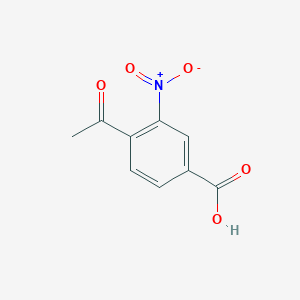

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-acetyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCPXLLKEYHTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Acetyl 3 Nitrobenzoic Acid

Direct Synthesis Approaches

Direct approaches are often preferred for their efficiency and atom economy. The most prominent of these involves the regioselective nitration of a 4-acetylbenzoic acid precursor, a classic example of electrophilic aromatic substitution.

The introduction of a nitro group onto the 4-acetylbenzoic acid skeleton is the most direct method for synthesizing the target compound. The success of this approach hinges on controlling the position of nitration on an aromatic ring that contains two deactivating, meta-directing substituents.

Aromatic nitration is a well-established transformation in organic chemistry, typically employing strong mineral acids. wikipedia.org The most common and industrially significant method uses a combination of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". wikipedia.org In this mixture, sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction. masterorganicchemistry.comlibretexts.org

Given that the substrate, 4-acetylbenzoic acid, has two electron-withdrawing groups, the aromatic ring is significantly deactivated, requiring harsh reaction conditions for the nitration to proceed effectively. uri.edu Control of the reaction temperature is crucial to prevent over-nitration and the formation of byproducts. cerritos.edu Specific methodologies for similar deactivated substrates often involve careful temperature management, typically in the range of 0°C to 25°C. google.comgoogle.com

| Reagent System | Typical Conditions | Role of Components |

| Mixed Acid (HNO₃/H₂SO₄) | Concentrated acids, Temperature controlled between 0-25°C. google.comgoogle.com | HNO₃ is the source of the nitro group; H₂SO₄ is a catalyst to generate the NO₂⁺ electrophile. masterorganicchemistry.comlibretexts.org |

| Alternative Nitrating Agents | Agents like nitroguanidine (B56551) or ethylene (B1197577) glycol dinitrate (EGDN) in concentrated H₂SO₄ at room temperature. uri.edu | Used for deactivated substrates; provide a source of the nitrating species under acidic conditions. uri.edu |

| Modern Reagents | Reagents such as triflyl nitrate (B79036) or dinitro-5,5-dimethylhydantoin (DNDMH) may be used for milder conditions. organic-chemistry.org | Offer alternative pathways for generating the electrophile, sometimes with improved functional group tolerance. organic-chemistry.org |

The nitration of 4-acetylbenzoic acid follows the general mechanism of electrophilic aromatic substitution (SEAr). masterorganicchemistry.com This process can be broken down into three key steps:

Generation of the Electrophile : Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the linear nitronium ion (NO₂⁺). libretexts.orgcerritos.edu

Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the aromatic ring attacks the electrophilic nitronium ion. This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comnih.gov

Deprotonation and Restoration of Aromaticity : A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring to yield the final product. masterorganicchemistry.com

The regioselectivity of the reaction is dictated by the existing substituents on the benzene (B151609) ring. Both the carboxylic acid (-COOH) at position 1 and the acetyl group (-COCH₃) at position 4 are electron-withdrawing groups. As such, they are deactivating and direct incoming electrophiles to the meta positions relative to themselves. The -COOH group directs to positions 3 and 5, while the -COCH₃ group directs to positions 2 and 6. The nitration occurs at position 3, which is meta to the carboxylic acid group and ortho to the acetyl group. This outcome is a result of the combined directing effects, making the 3-position the most favorable site for electrophilic attack.

Beyond traditional methods, several advanced oxidative techniques have been developed for the conversion of acetophenone (B1666503) derivatives to their corresponding benzoic acids. These methods often offer milder conditions, higher selectivity, or improved environmental profiles.

| Oxidative Technique | Reagents/Conditions | Description |

| Catalytic Ozonation | Ozone (O₃), Manganese(II) acetate (B1210297) catalyst in acetic acid. researchgate.net | This method has been shown to be effective for the selective side-chain oxidation of substituted acetophenones, converting the acetyl group to a carboxylic acid with high yield. researchgate.net |

| Molecular Oxygen Oxidation | Molecular oxygen (O₂), often with a catalyst. medchemexpress.com | Utilizes molecular oxygen as the terminal oxidant, representing a green chemistry approach to the synthesis of benzoic acid derivatives from acetophenones. medchemexpress.com |

| Electrochemical Oxidation | Voltammetric oxidation on a platinum or glassy carbon electrode in a nonaqueous medium like acetonitrile. academie-sciences.frresearchgate.net | An electrochemical approach where an applied potential drives the oxidation. However, it can be complicated by electrode passivation. academie-sciences.fr |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) or H₂O₂ with a catalyst. researchgate.net | This reaction converts the ketone into an ester (phenyl acetate derivative), which can then be hydrolyzed in a subsequent step to yield the desired benzoic acid. researchgate.net |

Oxidation Pathways for Aromatic Methyl Ketones Leading to Benzoic Acid Derivatives

Multistep Synthetic Pathways Utilizing Precursors

While direct approaches are often favored, multistep pathways provide flexibility, especially when starting from basic, readily available chemicals. For example, a hypothetical multistep synthesis could begin with a simpler aromatic compound, with the acetyl, nitro, and carboxyl groups being introduced sequentially through a series of reactions such as Friedel-Crafts acylation, nitration, and oxidation. The order of these steps is critical to ensure the correct regiochemical outcome due to the directing effects of the functional groups introduced at each stage.

Derivatization from Substituted Benzoic Acids

The most direct and plausible method for synthesizing 4-acetyl-3-nitrobenzoic acid involves the derivatization of a substituted benzoic acid. This approach leverages existing functional groups to direct the regioselective introduction of new substituents. The primary strategy is the nitration of 4-acetylbenzoic acid.

In this electrophilic aromatic substitution reaction, the starting material, 4-acetylbenzoic acid, possesses two substituents on the benzene ring: a carboxyl group (-COOH) at position 1 and an acetyl group (-COCH3) at position 4. Both of these groups are electron-withdrawing and act as meta-directors. Consequently, they deactivate the aromatic ring towards electrophilic attack but direct incoming electrophiles to the positions meta to themselves.

For 4-acetylbenzoic acid, the positions meta to the carboxyl group are 3 and 5. Similarly, the positions meta to the acetyl group are 2 and 6. However, the directing effects are synergistic in this case. The position most favorable for substitution is position 3 (and its equivalent, position 5), which is meta to the carboxyl group and ortho to the acetyl group. The acetyl group's deactivating effect is overcome by the directing influence of both groups favoring this position.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature must be carefully controlled, usually kept in the range of 0°C to 15°C, to prevent over-nitration and the formation of byproducts. google.com This method is analogous to patented processes for the nitration of similar compounds like 4-acetamidobenzoic acid, where a mixture of nitric and sulfuric acids is used to achieve mononitration at the 3-position. google.comgoogle.com

| Starting Material | Reagents | Key Conditions | Product |

| 4-Acetylbenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0-15°C | This compound |

Strategic Incorporation of Nitro and Acetyl Moieties through Sequential Transformations

The order in which the nitro and acetyl groups are introduced onto the benzoic acid backbone is a critical strategic decision. Two primary sequential pathways can be considered, with one being significantly more viable than the other.

Pathway 1: Acetylation followed by Nitration (Preferred)

Start with Benzoic Acid: The synthesis begins with benzoic acid.

Friedel-Crafts Acylation: This step is not directly applicable to benzoic acid due to the deactivating nature of the carboxyl group. A more practical starting point is a precursor like toluene, which can be acetylated to form 4-methylacetophenone, followed by oxidation of the methyl group to a carboxyl group to yield 4-acetylbenzoic acid. chemicalbook.comquora.com

Nitration: As described previously, 4-acetylbenzoic acid is then nitrated. The existing carboxyl and acetyl groups cooperatively direct the nitro group to the 3-position. This pathway is effective because the ring is sufficiently reactive for nitration, and the regiochemical outcome is well-controlled.

Pathway 2: Nitration followed by Acetylation (Less Favorable)

Start with Benzoic Acid: The synthesis could theoretically begin with the nitration of benzoic acid. This reaction yields primarily m-nitrobenzoic acid (3-nitrobenzoic acid), as the carboxyl group is a meta-director. orgsyn.org

Friedel-Crafts Acylation: The subsequent step would be a Friedel-Crafts acetylation of 3-nitrobenzoic acid to introduce the acetyl group at the 4-position. However, this reaction is highly challenging. The aromatic ring of 3-nitrobenzoic acid is severely deactivated by two powerful electron-withdrawing groups (nitro and carboxyl), making it resistant to electrophilic attack by the acylium ion required for acetylation. Such reactions often fail or require extremely harsh conditions that can lead to decomposition.

The strategic comparison clearly favors the first pathway, where the final, highly directing nitration step is performed on a less deactivated ring.

| Strategy | Step 1 | Step 2 | Feasibility & Rationale |

| Pathway 1 | Synthesis of 4-acetylbenzoic acid | Nitration | High. The nitration step is performed on a moderately deactivated ring. The directing effects of the -COOH and -COCH₃ groups are convergent, leading to the desired product. |

| Pathway 2 | Nitration of benzoic acid to 3-nitrobenzoic acid | Friedel-Crafts Acetylation | Very Low. The substrate for acetylation, 3-nitrobenzoic acid, is extremely deactivated by two strong meta-directing groups, making the ring highly resistant to further electrophilic substitution. |

Green Chemistry and Sustainable Synthesis Innovations for Nitrobenzoic Acid Compounds

Traditional nitration methods using mixed nitric and sulfuric acids are effective but generate significant acidic waste and pose safety hazards. In response, green chemistry initiatives have spurred the development of more sustainable alternatives for the synthesis of nitroaromatic compounds, including nitrobenzoic acids.

One promising area is the use of alternative nitrating agents and catalysts. For instance, Brønsted acidic ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate ([Msim]NO₃), have been employed as both the catalyst and the nitrate source. This approach can lead to excellent yields under milder conditions and often without the need for additional solvents.

Solid acid catalysts and metal-modified clays, such as montmorillonite (B579905), offer another green alternative. organic-chemistry.org These materials are reusable, non-corrosive, and can enhance regioselectivity while simplifying product work-up. By replacing corrosive liquid acids, they significantly reduce waste and improve the environmental profile of the process. organic-chemistry.org

Photochemical methods represent another innovative approach. The photochemical nitration of aromatic compounds like salicylic (B10762653) acid has been demonstrated using UV radiation in aqueous solutions. researchgate.net These reactions can proceed under ambient conditions, avoiding the need for harsh reagents and high temperatures. researchgate.net While not yet standard for all nitrobenzoic acids, these technologies highlight a shift towards more environmentally benign synthetic routes. researchgate.netejcmpr.com

| Green Synthesis Approach | Reagents/Catalysts | Advantages |

| Acidic Ionic Liquids | e.g., [Msim]NO₃ | Reusable, solvent-free conditions, mild reaction, high yields. |

| Solid Acid Catalysts | Metal-modified montmorillonite clays | Recyclable, reduced corrosion and waste, high catalytic activity. organic-chemistry.org |

| Photochemical Nitration | UV radiation, nitrite (B80452) ions | Ambient temperature, use of water as solvent, avoids strong acids. researchgate.net |

Chemical Reactivity and Transformation Pathways of 4 Acetyl 3 Nitrobenzoic Acid

Substituent-Directed Reactivity in Electrophilic and Nucleophilic Processes

The reactivity of the aromatic ring in 4-Acetyl-3-nitrobenzoic acid is heavily influenced by the electronic properties of its substituents. The acetyl, nitro, and carboxylic acid groups are all electron-withdrawing, which has profound effects on the molecule's participation in electrophilic and nucleophilic aromatic substitution reactions.

Both the nitro group and the carboxylic acid group are powerful deactivating groups in the context of electrophilic aromatic substitution. libretexts.orglibretexts.org They withdraw electron density from the benzene (B151609) ring through both inductive and resonance effects. libretexts.orgopenstax.org The nitrogen atom of the nitro group and the carbon atom of the carboxylic acid group are positively polarized, pulling electron density away from the aromatic system. openstax.orgminia.edu.eg This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. libretexts.org A nitro substituent, for instance, can decrease the ring's reactivity by a factor of roughly a million. libretexts.org

These deactivating groups also direct incoming electrophiles to the meta position. libretexts.orgminia.edu.eg When an electrophile attacks the positions ortho or para to an electron-withdrawing group, one of the resulting resonance structures of the carbocation intermediate (the arenium ion) is highly destabilized because a positive charge is placed adjacent to the positively polarized atom of the substituent. libretexts.org Attack at the meta position avoids this unfavorable arrangement, making the corresponding intermediate more stable and the meta-substituted product the favored one. libretexts.org In this compound, all three substituents (acetyl, nitro, and carboxylic acid) are meta-directors, strongly deactivating the ring towards further electrophilic substitution. libretexts.orgminia.edu.eg

Conversely, the presence of strong electron-withdrawing groups like the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. msu.edu

| Substituent Group | Effect on Ring Reactivity | Directing Influence | Mechanism of Influence |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Deactivating | Meta | Inductive and Resonance Withdrawal libretexts.orgopenstax.org |

| Carboxylic Acid (-COOH) | Strongly Deactivating | Meta | Inductive and Resonance Withdrawal libretexts.orgminia.edu.eg |

| Acetyl (-COCH₃) | Strongly Deactivating | Meta | Inductive and Resonance Withdrawal libretexts.orgminia.edu.eg |

When a chemical reaction can yield two or more different products, the outcome can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product will be the one that is formed fastest, meaning it has the lowest activation energy. This is known as the kinetic product. openstax.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established. Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. openstax.org

In the context of this compound, competing reactions at its different functional groups could be subject to such control. For instance, a reaction involving both the acetyl and carboxylic acid groups could be directed toward one site or the other by manipulating the reaction conditions. A reaction that proceeds faster at the acetyl group's carbonyl carbon would be favored under kinetic control, while a reaction leading to a more stable product involving the carboxylic acid group would predominate under thermodynamic control. The establishment of thermodynamic control requires a reversible reaction pathway that allows for the equilibration between products. wikipedia.org

Solvolysis Reactions and Catalytic Studies

Solvolysis is a reaction in which the solvent acts as the nucleophile. The study of solvolysis rates and mechanisms, particularly with catalytic enhancement, provides insight into reaction pathways and molecular interactions.

While specific studies on the solvolysis of this compound with polyethylenimine (PEI) are not prominent, research on analogous compounds provides a model for understanding such reactions. PEI and its derivatives have been shown to be effective catalysts for the hydrolysis of activated phenyl esters, such as p-nitrophenyl esters. umich.edu These polymers can create microenvironments that facilitate the reaction. For instance, PEI derivatives containing apolar binding sites can enhance catalytic activity through the hydrophobic binding of the substrate, bringing it into proximity with catalytic residues like imidazole (B134444) groups. umich.edu This binding increases the effective concentration of the reactants, leading to significant rate enhancements for the hydrolysis of the ester bond. umich.edu

Enzyme-mimetic catalysis involves the design of small molecules or polymers that replicate the function of natural enzymes. researchgate.net These synthetic catalysts aim to reproduce the high efficiency and selectivity of enzymes by incorporating key structural features of an enzyme's active site, such as binding sites and catalytic functional groups. researchgate.net In systems involving acyloxy-nitrobenzoic acids, an enzyme mimic could be designed to catalyze the hydrolysis of the ester linkage. Such a catalyst might feature a hydrophobic pocket to bind the aromatic ring and strategically positioned functional groups (e.g., nucleophiles and general acids/bases) to facilitate the cleavage of the ester bond, similar to how metalloenzymes use coordinated metal ions and amino acid side chains to catalyze reactions. researchgate.net

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is one of the most important transformations for aromatic nitro compounds, converting the strongly deactivating, meta-directing nitro group into a strongly activating, ortho, para-directing amino group (-NH₂). masterorganicchemistry.com This transformation dramatically alters the chemical reactivity of the aromatic ring. masterorganicchemistry.com

Several methods are effective for the reduction of aromatic nitro groups to primary amines. wikipedia.org These methods often exhibit high chemoselectivity, leaving other reducible functional groups, such as ketones and carboxylic acids, intact. scispace.com

Common reagents and conditions for this transformation include:

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a widely used method. masterorganicchemistry.comcommonorganicchemistry.com This approach is often clean and efficient.

Metals in Acidic Media: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective reagents for this reduction. masterorganicchemistry.comscispace.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used to reduce the nitro group. scispace.com

For a molecule like this compound, a key challenge is the selective reduction of the nitro group without affecting the acetyl group. Reagents such as tin and hydrochloric acid are known to be chemoselective for the nitro group over a carbonyl group. scispace.com Similarly, catalytic hydrogenation can often be controlled to selectively reduce the nitro functionality. researchgate.net The reduction of the nitro group in 4-nitrobenzoic acid to 4-aminobenzoic acid has been achieved with high selectivity using rhodium complexes as catalysts. researchgate.net

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Common and efficient method, but can also reduce other functional groups. commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Iron metal in an acidic medium | Classic, inexpensive, and often chemoselective method. masterorganicchemistry.com |

| Sn / HCl | Tin metal in hydrochloric acid | Effective for selective reduction of nitro groups over carbonyls. scispace.com |

| Zn / Acetic Acid | Zinc metal in acetic acid | Provides a mild method for reduction. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | A mild reagent that can be used in the presence of other reducible groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Hydrogen gas, Raney Nickel catalyst | Useful when trying to avoid dehalogenation of aromatic halides. commonorganicchemistry.com |

Electrochemical Reduction Mechanisms and Nitrate (B79036) Release in Related Compounds

The electrochemical reduction of nitroaromatic compounds, such as derivatives of nitrobenzoic acid, is a well-studied process where the reaction pathway is highly dependent on variables like the pH of the medium and the nature of the electrode. acs.orgasianpubs.org The nitro group can be reduced to various products, with the most common being the corresponding hydroxylamine (B1172632) and aniline (B41778) derivatives. acs.org

The reduction typically proceeds in consecutive two-electron steps. Initially, the nitro group is reduced to a nitroso intermediate. However, this species is generally more easily reduced than the starting nitro compound, leading to its rapid conversion to a hydroxylamine. acs.org Further reduction of the hydroxylamine yields the final amine product.

While the term "nitrate release" is more commonly associated with the decomposition of nitrate esters, the reduction of the nitro group in nitroaromatic compounds does not involve the release of a nitrate ion (NO₃⁻). Instead, the nitrogen atom remains bonded to the aromatic ring throughout the reduction process, which involves the removal of oxygen atoms and the addition of hydrogen atoms. wikipedia.org The electrochemical reduction of nitrate ions from aqueous solutions is a separate process studied for water remediation, often using catalytic metal electrodes to convert nitrate into nitrogen gas or ammonia. nih.gov

Table 1: Products of Electrochemical Reduction of p-Nitrobenzoic Acid

| pH Condition | Primary Product | Reaction Type |

|---|---|---|

| Acidic (e.g., pH 5) | p-Aminobenzoic acid | Reduction |

| Basic (e.g., pH 9) | 4,4'-Dicarboxyazobenzene | Reductive Coupling |

Catalytic Hydrogenation and Chemo-Selective Reduction Strategies

Catalytic hydrogenation is a primary method for the reduction of nitro groups, and achieving chemo-selectivity is crucial when other reducible functional groups are present. For a molecule like this compound, the goal is typically to reduce the nitro group to an amino group without affecting the acetyl or carboxylic acid moieties.

Various catalytic systems have been developed for the selective reduction of the nitro group in nitrobenzoic acids. Rhodium(I) complexes, for instance, have been shown to effectively catalyze the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid with high chemo-selectivity, leaving the carboxylic group intact. researchgate.net Similarly, hydrogenation of nitrobenzoic acids can be performed in aqueous solutions of their alkali metal salts at a controlled pH (around 5 to 7) using a hydrogenation catalyst under low hydrogen pressure, yielding the corresponding aminobenzoic acids. google.com

Catalysts like Palladium on carbon (Pd/C) are also widely used for nitro group reduction. researchgate.net The choice of catalyst and reaction conditions can also direct the hydrogenation towards the aromatic ring. For example, Ruthenium on carbon (Ru/C) can hydrogenate both the aromatic ring and the carboxylic group, while certain bimetallic catalysts like Ru-Sn/Al₂O₃ can selectively hydrogenate the carboxylic acid group. researchgate.net Highly efficient hydrogenation of the benzoic acid ring to cyclohexanecarboxylic acid has been achieved using Platinum on titanium dioxide (Pt/TiO₂) under mild conditions. nih.gov

Table 2: Catalytic Systems for Hydrogenation of Benzoic Acid Derivatives

| Catalyst | Substrate | Primary Product | Selectivity Focus |

|---|---|---|---|

| cis-Rh(CO)₂(amine)₂ | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | Nitro Group Reduction researchgate.net |

| 5% Pd/C | Benzoic acid | Cyclohexanecarboxylic acid | Aromatic Ring Hydrogenation researchgate.net |

| 5% Ru/C | Benzoic acid | Cyclohexanecarboxylic acid & Cyclohexyl methanol | Ring and Carboxylic Group Hydrogenation researchgate.net |

| Pt/TiO₂ | Benzoic acid | Cyclohexanecarboxylic acid | High-activity Aromatic Ring Hydrogenation nih.gov |

Derivatization Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for derivatization, allowing for the synthesis of esters, amides, acyl halides, and anhydrides.

Esterification and Amidation Reactions

Esterification of the carboxylic acid can be readily achieved through methods like the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com For nitrobenzoic acids, the reaction can be driven to completion by removing the water formed, often through azeotropic distillation with an entraining liquid like toluene. google.com The synthesis of methyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid via Fischer esterification is a documented example that proceeds in good yield. bond.edu.au

Amidation reactions can be carried out by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an amine. Alternatively, peptide coupling reagents can be used to form esters and amides directly from the carboxylic acid at room temperature. researchgate.net

Formation of Anhydrides and Acyl Halides

Acyl halides are important synthetic intermediates that can be prepared from carboxylic acids. The reaction of a nitrobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is a common method for synthesizing the corresponding nitrobenzoyl chloride. prepchem.comevitachem.com For example, 4-nitrobenzoyl chloride can be prepared by heating 4-nitrobenzoic acid with PCl₅ until the evolution of hydrogen chloride ceases. prepchem.com

Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. For substituted phthalic acids, such as 3-nitrophthalic acid, the corresponding anhydride (B1165640) can be prepared by heating the acid. archive.org Symmetrical anhydrides like 4-nitrobenzoic anhydride can also be synthesized from the parent acid. nih.gov For acyclic anhydrides, a common laboratory method involves using a dehydrating agent, such as acetic anhydride. wikipedia.org

Other Significant Chemical Transformations (e.g., Acetyl Group Modification)

The acetyl group attached to the aromatic ring offers another site for chemical transformation. A significant reaction is the oxidation of the acetyl group to a second carboxylic acid group. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). quora.com This transformation is a known synthetic route for preparing substituted benzoic acids from the corresponding acetophenones. quora.comquora.com For this compound, this oxidation would result in the formation of 3-nitro-1,4-benzenedicarboxylic acid, demonstrating a powerful method for modifying the carbon skeleton of the molecule.

Structural Elucidation and Conformational Analysis of 4 Acetyl 3 Nitrobenzoic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Acetyl-3-nitrobenzoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not widely published, analysis of structurally similar compounds allows for the prediction of its spectral characteristics.

For a definitive analysis, ¹H and ¹³C NMR spectra would be recorded. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-trisubstitution pattern of the benzene (B151609) ring. The ¹³C NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the aromatic ring, and the methyl carbon.

Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on known chemical shift values for similar functional groups and substitution patterns. Actual experimental values may vary.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -COOH | 11.0 - 13.0 | 165 - 170 |

| Ar-H (ortho to -COOH) | 8.2 - 8.4 | 125 - 130 |

| Ar-H (ortho to -NO₂) | 8.5 - 8.7 | 148 - 152 (C-NO₂) |

| Ar-H (meta to both) | 7.8 - 8.0 | 130 - 135 |

| -C(O)CH₃ | 2.6 - 2.8 | 195 - 200 (C=O) |

| -C(O)CH₃ | 25 - 30 (CH₃) | |

| Ar-C (ipso-COOH) | 130 - 135 | |

| Ar-C (ipso-C(O)CH₃) | 138 - 142 |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR and FT-Raman spectra of this compound would display characteristic absorption bands corresponding to the carboxylic acid, nitro, and acetyl groups, as well as the substituted benzene ring. The O-H stretch of the carboxylic acid would appear as a broad band, while the C=O stretches of the acid and ketone would be sharp and intense. The nitro group would show characteristic symmetric and asymmetric stretching vibrations.

Key Vibrational Band Assignments for this compound (Note: Wavenumbers are approximate and based on typical ranges for these functional groups.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretching | Carboxylic Acid | 2500 - 3300 (broad) |

| C-H stretching (aromatic) | Benzene Ring | 3000 - 3100 |

| C-H stretching (aliphatic) | Acetyl Group | 2900 - 3000 |

| C=O stretching | Carboxylic Acid | 1700 - 1725 |

| C=O stretching | Acetyl Group | 1680 - 1700 |

| C=C stretching | Benzene Ring | 1450 - 1600 |

| N-O asymmetric stretching | Nitro Group | 1520 - 1560 |

| N-O symmetric stretching | Nitro Group | 1340 - 1370 |

| C-N stretching | Nitro Group | 840 - 870 |

X-ray Crystallography and Solid-State Structure

Unit Cell Parameters and Space Group Determination

A crystallographic study would begin by determining the unit cell dimensions (a, b, c, α, β, γ) and the space group. For example, the related compound 3-nitrobenzoic acid crystallizes in the monoclinic space group P2₁/c. researchgate.net It is anticipated that this compound would also crystallize in a common centrosymmetric space group.

Molecular Conformations and Torsion Angles of Substituents

The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. Of particular interest are the torsion angles describing the orientation of the carboxylic acid, acetyl, and nitro groups relative to the plane of the benzene ring. Due to steric hindrance between the adjacent acetyl and nitro groups, it is expected that one or both of these groups would be twisted out of the plane of the aromatic ring. The carboxylic acid group may also be slightly twisted. In a co-crystal containing 4-nitrobenzoic acid, the nitro group was found to be twisted from the ring with a dihedral angle of 4.40(8)°. nih.gov

Computational Approaches to Molecular Structure

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecules. scispace.com By optimizing the molecular geometry, researchers can determine the most stable arrangement of atoms. For aromatic compounds like substituted benzoic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net

For the related molecule 4-methyl-3-nitrobenzoic acid, DFT calculations have been employed to determine its optimized geometry. researchgate.net These studies typically show that the carboxylic acid group and the nitro group are twisted relative to the plane of the benzene ring due to steric hindrance and electronic effects. It is expected that DFT geometry optimization of this compound would similarly reveal a non-planar arrangement of its acetyl, nitro, and carboxylic acid groups with respect to the aromatic ring.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be calculated using DFT. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Nitrobenzoic Acid (4-methyl-3-nitrobenzoic acid)

| Parameter | Bond Length (Å) / Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 |

| C-N (nitro) | ~1.48 |

| N-O (nitro) | ~1.22 |

| C-C (carboxyl) | ~1.50 |

| C=O (carboxyl) | ~1.21 |

| C-O (carboxyl) | ~1.35 |

| O-C-O (carboxyl angle) | ~123° |

| C-C-N (angle) | ~120° |

Note: Data is based on typical values for related substituted nitrobenzoic acids and may vary for this compound.

Conformational isomerism in this compound would arise from the rotation around the single bonds connecting the acetyl, nitro, and carboxylic acid groups to the benzene ring. The relative orientation of these groups can lead to different conformers with varying energies.

Computational studies on related molecules can predict the relative stabilities of these conformers. researchgate.net The most stable conformer is typically the one that minimizes steric repulsion and maximizes favorable electronic interactions, such as intramolecular hydrogen bonding. For this compound, the orientation of the acetyl group (with its carbonyl oxygen) and the carboxylic acid group (with its hydroxyl hydrogen) could potentially lead to different stable conformers. The energy differences between these conformers are generally small, and multiple conformers may coexist at room temperature.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution on a molecule's surface. researchgate.net It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red colors typically indicate regions of high electron density (negative potential), while blue colors represent regions of low electron density (positive potential).

For a molecule like this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the acetyl, nitro, and carboxylic acid groups, as these are the most electronegative atoms. researchgate.netstrath.ac.uk These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid group and the hydrogens on the aromatic ring would likely exhibit a positive potential (blue), indicating sites for nucleophilic attack. The MEP map provides crucial information about a molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. eurjchem.comnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different types of intermolecular contacts.

The analysis of the Hirshfeld surface can be complemented by 2D fingerprint plots, which provide a quantitative summary of the different intermolecular contacts. For example, in the triclinic polymorph of 4-amino-3-nitrobenzoic acid, O···H/H···O interactions account for approximately 39.1% of the total Hirshfeld surface. researchgate.net A similar analysis for this compound would provide detailed insights into the nature and prevalence of its intermolecular interactions.

Table 2: Common Intermolecular Interactions in Substituted Benzoic Acids

| Interaction Type | Description |

| O-H···O | Strong hydrogen bond between carboxylic acid groups, often forming dimers. |

| C-H···O | Weaker hydrogen bonds involving aromatic or methyl hydrogens and oxygen atoms of nitro or acetyl groups. |

| π-π Stacking | Interactions between the electron clouds of adjacent aromatic rings. |

| H···H | van der Waals contacts between hydrogen atoms. |

Computational Chemistry and Theoretical Studies of 4 Acetyl 3 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-acetyl-3-nitrobenzoic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution, energy levels, and geometry.

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. For molecules like this compound, which contains aromatic and nitro functional groups, Density Functional Theory (DFT) is a widely employed method due to its balance of computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for studying substituted benzoic acids.

The selection of a basis set is equally critical. Pople-style basis sets, such as the 6-311++G** (also denoted as 6-311++G(d,p)), are frequently used for these types of molecules. The inclusion of diffuse functions ("++") is important for accurately describing the electron distribution of the anionic carboxylate group and the electronegative nitro group, while polarization functions ("**") are necessary to correctly model the bonding environments. Theoretical studies on similar molecules, such as 4-methyl-3-nitrobenzoic acid, have successfully utilized the B3LYP/6-311++G level of theory to compute molecular geometry and vibrational frequencies.

| Basis Set | Description | Typical Application for this compound |

| 6-31G(d) | Double-zeta basis set with polarization functions on heavy atoms. | Initial geometry optimizations, preliminary calculations. |

| 6-311+G(d,p) | Triple-zeta basis set with diffuse functions on heavy atoms and polarization functions on all atoms. | More accurate geometry and energy calculations. |

| 6-311++G(d,p) | Triple-zeta basis set with diffuse and polarization functions on all atoms. | High-accuracy calculations of electronic properties, especially for anions and systems with delocalized electrons. |

| aug-cc-pVTZ | Augmented correlation-consistent triple-zeta basis set. | High-accuracy benchmark calculations, though computationally expensive. |

This table is interactive. Click on the headers to learn more about each component.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. For this compound, the electron-withdrawing nature of both the nitro and acetyl groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is typically distributed over the benzene (B151609) ring. DFT calculations, often at the B3LYP/6-311+G(d,p) level, are used to determine the energies and spatial distributions of these orbitals for nitroaromatic compounds.

| Parameter | Description | Predicted Value (eV) for a similar nitroaromatic compound | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -7.5 to -8.5 | Represents the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -3.0 to -4.0 | Represents the molecule's ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.0 to 5.0 | A smaller gap generally indicates higher reactivity and lower stability. |

Note: The values presented are illustrative, based on typical calculations for substituted nitrobenzenes, and are not specific experimental or calculated values for this compound.

Conceptual DFT provides a set of reactivity indices that quantify the global and local reactivity of a molecule. Global reactivity descriptors, derived from HOMO and LUMO energies, include chemical potential (μ), hardness (η), and the electrophilicity index (ω).

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Hardness (η) : Measures the resistance to change in electron distribution.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

To identify specific reactive sites within the molecule, local reactivity descriptors such as the Fukui function are employed. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps to pinpoint the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, the Fukui function for nucleophilic attack (f+) would likely be largest on the carbon atoms of the aromatic ring that are ortho and para to the nitro group, as these positions are activated towards nucleophilic aromatic substitution.

| Descriptor | Formula | Typical Calculated Value (a.u.) | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.95 | Electron escaping tendency. |

| Hardness (η) | ELUMO - EHOMO | 4.50 | Resistance to charge transfer. |

| ** |

Synthesis and Characterization of Advanced Derivatives of 4 Acetyl 3 Nitrobenzoic Acid

Nitrobenzoic Acid Derivatives with Modified Acetyl Moieties

The acetyl group of 4-acetyl-3-nitrobenzoic acid serves as a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. A prominent reaction for modifying this moiety is the Claisen-Schmidt condensation, which involves the reaction of the acetyl group (an acetophenone (B1666503) derivative) with an aromatic aldehyde. ijarsct.co.in This reaction can be catalyzed by either an acid or a base and results in the formation of α,β-unsaturated ketones, commonly known as chalcones. chemrevlett.comnih.gov

Chalcones are valuable synthetic intermediates due to the reactive keto-ethylenic group (–CO–CH=CH–) which makes them precursors for various other compounds. ijarsct.co.in The synthesis typically involves equimolar quantities of the ketone and aldehyde in an alkaline medium, such as aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in ethanol. ijarsct.co.inresearchgate.net The reaction proceeds via an aldol (B89426) condensation mechanism. ijarsct.co.in The versatility of this synthesis allows for the introduction of diverse substituents by selecting different aromatic aldehydes, leading to a library of chalcone (B49325) derivatives with varied electronic and steric properties.

Below is a table representing examples of chalcone derivatives that can be synthesized from this compound and various substituted benzaldehydes, based on the principles of the Claisen-Schmidt condensation.

Table 1: Representative Chalcone Derivatives from this compound

| Aldehyde Reactant | Resulting Chalcone Derivative Name | Chemical Structure of Derivative |

|---|---|---|

| Benzaldehyde | 3-(3-Nitro-4-carboxyphenyl)-1-phenylprop-2-en-1-one | |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-(3-nitro-4-carboxyphenyl)prop-2-en-1-one | |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-(3-nitro-4-carboxyphenyl)prop-2-en-1-one |

Derivatives Incorporating Additional Aromatic or Heterocyclic Rings

The chalcone derivatives synthesized from this compound are pivotal starting materials for constructing more complex molecules that incorporate additional ring systems. The α,β-unsaturated carbonyl system in chalcones is an ideal electrophile for reactions with various nucleophiles, leading to the formation of diverse heterocyclic structures. nih.gov

A widely utilized transformation is the synthesis of pyrimidine (B1678525) derivatives. This is achieved through the condensation reaction of a chalcone with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.egresearchgate.net For instance, reacting a chalcone with thiosemicarbazide (B42300) hydrochloride in an alcoholic solution of sodium hydroxide under reflux leads to the formation of pyrimidine-2-thione derivatives. pharmascholars.com The reaction mechanism involves the initial condensation of the amino group with the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the stable aromatic pyrimidine ring. nih.gov

Beyond pyrimidines, other heterocyclic systems can also be synthesized. For example, a related precursor, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, has been used in a four-step sequence to create a 1,4-benzodiazepine-2,3-dione scaffold. nih.gov These synthetic routes highlight the utility of this compound as a scaffold for generating a wide array of complex heterocyclic compounds.

Table 2: Examples of Heterocyclic Derivatives Synthesized from Chalcone Intermediates

| Chalcone Precursor | Reagent | Resulting Heterocycle Class | General Structure of Heterocycle |

|---|---|---|---|

| 1-Aryl-3-(3-nitro-4-carboxyphenyl)prop-2-en-1-one | Urea | Pyrimidin-2-one | |

| 1-Aryl-3-(3-nitro-4-carboxyphenyl)prop-2-en-1-one | Thiourea | Pyrimidine-2-thione |

Metal Complexes and Coordination Compounds Featuring Benzoate Ligands

The carboxylate group of this compound and its derivatives makes it an excellent ligand for the formation of metal complexes and coordination compounds. ebi.ac.uk Nitrobenzoic acids are known to be useful ligands for preparing metal complexes, forming stable coordination polymers. ebi.ac.uknih.gov The carboxylate group can coordinate to metal ions in various modes, such as monodentate, bidentate chelating, or bridging, leading to diverse structural architectures.

Table 3: Characteristics of Representative Metal Complexes with Nitrobenzoate Ligands

| Metal Ion | Nitrobenzoate Ligand | Ancillary Ligand | Complex Formula Example | Coordination Geometry |

|---|---|---|---|---|

| Copper(II) | 4-Chloro-3-nitrobenzoate | 1,10-Phenanthroline | [Cu(ncba)₂(phen)] | Hexacoordinated |

| Copper(II) | 4-Chloro-3-nitrobenzoate | 2,2'-Bipyridine | [Cu(ncba)₂(bpy)] | Hexacoordinated |

| Potassium(I) | 4-Nitrobenzoate | Aqua (H₂O) | [K(C₇H₄NO₄)(H₂O)₂]n | Polymeric |

Polymer-Supported Derivatives and Ionic Liquid-Based Synthesis Strategies

Modern synthetic chemistry increasingly employs innovative strategies like polymer-supported synthesis and the use of ionic liquids to enhance efficiency, simplify purification, and promote green chemistry principles.

Polymer-Supported Synthesis: This technique involves attaching a reactant to a solid polymer support, carrying out chemical transformations on the attached molecule, and then cleaving the final product from the support. A key advantage is the simplified purification process, as excess reagents and by-products can be washed away from the solid support. A relevant example is the use of a polymer-bound derivative, 4-(bromomethyl)-3-nitrobenzoic acid, as a precursor for the synthesis of 1,4-benzodiazepine-2,3-diones. nih.gov This solid-phase approach allows for rapid access to the target compounds in high yield and purity. nih.gov

Ionic Liquid-Based Synthesis: Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts. nih.gov Acidic ionic liquids, for instance, can function as "quasi-homogeneous" catalysts, combining the benefits of homogeneous catalysis (high efficiency) and heterogeneous catalysis (ease of separation). nih.gov They have been successfully used in acetylation reactions. nih.gov In the context of synthesizing derivatives of this compound, ILs could be employed as catalysts for the Claisen-Schmidt condensation to produce chalcones or in subsequent cyclization reactions. The tunable nature of ILs allows for the optimization of solvent properties and catalytic activity for specific reactions. nih.govmdpi.com

Table 4: Advanced Synthesis Strategies

| Strategy | Description | Key Advantages | Example Application |

|---|---|---|---|

| Polymer-Supported Synthesis | The starting material is covalently attached to an insoluble polymer resin. Reactions are performed on the solid phase. | Simplified purification (filtration), potential for automation, high product purity. | Synthesis of 1,4-benzodiazepine-2,3-diones using polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid. nih.gov |

| Ionic Liquid (IL) Catalysis | An ionic liquid is used as a catalyst and/or solvent for the chemical reaction. | Low vapor pressure (green solvent), high thermal stability, tunable properties, potential for catalyst recycling. | Acidic ILs used as catalysts for acetylation reactions; potential use in chalcone synthesis. nih.gov |

Design and Synthesis of Analogs for Mechanistic Studies

The design and synthesis of structural analogs are fundamental to medicinal chemistry and mechanistic organic chemistry. By systematically modifying a lead compound, researchers can probe structure-activity relationships (SAR), elucidate reaction mechanisms, and optimize desired properties. For this compound and its derivatives, analogs can be synthesized to understand the role of each functional group—the carboxylic acid, the acetyl group, and the nitro group—and their relative positions on the aromatic ring.

For instance, synthesizing a series of chalcone derivatives with different substituents on the second aromatic ring allows for an investigation into how electronic effects (electron-donating vs. electron-withdrawing groups) influence the reactivity of the α,β-unsaturated system or its biological activity. researchgate.net Similarly, isomers of the parent compound, such as 3-acetyl-4-nitrobenzoic acid or 4-acetyl-2-nitrobenzoic acid, could be synthesized to determine the importance of the specific substitution pattern. The synthesis of such analogs often follows established synthetic routes, such as Friedel-Crafts acylation, nitration, and oxidation of methyl groups to carboxylic acids, with careful consideration of the directing effects of the substituents. quora.com These mechanistic studies are crucial for the rational design of new molecules with tailored functions.

Table 5: Strategies for Analog Design for Mechanistic Studies

| Modification Strategy | Purpose | Example Analogs |

|---|---|---|

| Varying Substituents on Derived Rings | To probe electronic and steric effects on reactivity or biological activity. | Chalcone derivatives with methoxy, chloro, or nitro groups on the second aromatic ring. researchgate.net |

| Isomeric Repositioning | To determine the importance of the relative positions of functional groups. | 3-Acetyl-4-nitrobenzoic acid; 4-Acetyl-2-nitrobenzoic acid. |

| Functional Group Modification | To assess the contribution of a specific functional group to the molecule's properties. | Replacing the acetyl group with a propionyl group; reducing the nitro group to an amino group. |

| Bioisosteric Replacement | To modulate properties like solubility, metabolism, or target binding by replacing a functional group with another that has similar physical or chemical properties. | Replacing the carboxylic acid group with a tetrazole group. |

Applications in Organic Synthesis and Materials Science Research

Building Block in Heterocyclic Compound Synthesis

The molecular architecture of 4-acetyl-3-nitrobenzoic acid, featuring multiple reactive sites, makes it a suitable precursor for the synthesis of heterocyclic compounds. These cyclic structures, which contain atoms of at least two different elements in their rings, are of significant interest, particularly in medicinal chemistry, due to their presence in a vast number of bioactive molecules.

Nitrobenzoic acid derivatives, in general, are utilized in the creation of nitrogen-containing heterocycles. For instance, derivatives of 2-nitrobenzoic acid can be used to synthesize quinazolin-4(3H)-ones, a class of compounds with a broad spectrum of biological activities, including anticancer effects. researchgate.netacgpubs.org The synthesis often involves the reduction of the nitro group to an amine, which then participates in a cyclization reaction.

Similarly, 4-(acetylamino)-3-nitrobenzoic acid, a closely related compound, serves as an intermediate in the preparation of quinoxaline (B1680401) compounds, which are used as pharmaceuticals and as intermediates for fiber reactive dyes. google.com This process involves the hydrolysis of the acetyl group and the reduction of the nitro group to form a diamino benzoic acid, which is then condensed with another reagent to form the heterocyclic ring system. google.com

Given these precedents, this compound can be envisioned as a valuable building block for a variety of heterocyclic systems. The nitro and acetyl groups can be chemically modified to facilitate the construction of fused ring systems.

Table 1: Examples of Heterocyclic Scaffolds Potentially Synthesized from Nitrobenzoic Acid Derivatives

| Heterocyclic System | Precursor Type | Potential Application |

|---|---|---|

| Quinazolinones | 2-Nitrobenzoic acid derivatives | Anticancer agents |

| Quinoxalines | 4-Acetamido-3-nitrobenzoic acid | Pharmaceuticals, Dyes |

This table illustrates the types of heterocyclic compounds that can be synthesized from related nitrobenzoic acid derivatives, suggesting the potential of this compound in this area.

Intermediate in the Preparation of Complex Organic Molecules

The strategic placement of the acetyl, nitro, and carboxylic acid groups on the benzene (B151609) ring makes this compound a useful intermediate in multi-step organic syntheses. Each functional group can be selectively targeted and transformed to build molecular complexity.

For example, 4-(acetylamino)-3-nitrobenzoic acid is recognized as an important intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its structure allows for modifications that can lead to the development of anti-inflammatory and analgesic agents. chemimpex.com Researchers utilize it as a foundational piece to construct more intricate molecular architectures with specific biological activities. chemimpex.comnbinno.com

The synthesis of bioactive natural products often relies on the use of such versatile intermediates. nih.gov The functional groups on this compound offer multiple handles for chemical reactions, such as:

Reduction of the nitro group: This transformation yields an amino group, which is a key nucleophile in the formation of amides, imines, and various heterocyclic rings.

Oxidation of the acetyl group: The methyl ketone can be oxidized to a carboxylic acid, creating a dicarboxylic acid derivative.

Reactions of the carboxylic acid: The carboxyl group can be converted to esters, amides, or acid chlorides, allowing for the attachment of other molecular fragments.

These transformations enable chemists to elaborate the structure of this compound into more complex and functionally diverse molecules, including those with potential therapeutic applications. nih.govnih.gov

Reagents in Specialized Analytical Methods for Chemical Detection and Quantification

Derivatives of nitrobenzoic acid have found applications in the field of analytical chemistry. For instance, 4-(acetylamino)-3-nitrobenzoic acid is used as a reagent in analytical methods for the detection and quantification of nitro compounds. chemimpex.com This suggests a potential role for this compound in similar applications.

The presence of the nitro group makes these compounds detectable by specific analytical techniques. For example, nitroaromatic compounds can be analyzed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. researchgate.net The stability and reactivity of these compounds can be studied under various conditions to develop robust analytical methods. researchgate.net

Furthermore, mass spectrometry techniques have been employed for the detection of nitrobenzoic acids on the surfaces of materials. researchgate.net This is particularly relevant in contexts where these compounds are used as cleaning agents or corrosion inhibitors and residual amounts need to be monitored. researchgate.net The analytical methods developed for related nitrobenzoic acids, such as HPLC-MS, can be adapted for the sensitive and specific detection of this compound. researchgate.net

Table 2: Analytical Techniques for the Detection of Nitrobenzoic Acid Derivatives

| Analytical Technique | Principle of Detection | Application |

|---|---|---|

| HPLC-UV | Ultraviolet absorbance of the nitroaromatic ring | Quantification in solution |

| HPLC-MS | Mass-to-charge ratio of the ionized molecule | Sensitive and selective detection |

Substrate in Mechanistic Organic Chemistry Studies

While specific mechanistic studies focusing on this compound are not extensively documented, its derivatives serve as substrates in kinetic and mechanistic investigations of organic reactions. For example, the catalytic reduction of 4-nitrobenzoic acid has been the subject of kinetic studies to understand the mechanism of this important transformation. researchgate.net Such studies provide insights into the factors that influence the reaction rate, such as catalyst type, reactant concentration, and temperature. researchgate.net

The presence of multiple functional groups in this compound makes it an interesting substrate for studying selectivity in chemical reactions. For instance, a study could investigate the selective reduction of the nitro group in the presence of the ketone, or vice versa. The electronic effects of the acetyl and carboxylic acid groups on the reactivity of the nitro group could also be a subject of mechanistic inquiry. The Fischer esterification of the related 4-amino-3-nitrobenzoic acid has been used as a model reaction in educational settings to demonstrate reaction monitoring and purification techniques. bond.edu.au

Precursor for Advanced Materials (e.g., Coordination Complexes for Material Science)

The application of this compound as a precursor for advanced materials is an emerging area of research. The unique electronic and structural features of nitrobenzoic acid derivatives suggest their potential in materials science. For example, related compounds like 4-methyl-3-nitrobenzoic acid are considered for their potential in developing non-linear optical (NLO) materials and coordination polymers. nbinno.com

Environmental and Biochemical Transformations Abiotic and Biotic of Nitrobenzoic Acids

Abiotic Transformation Mechanisms in Environmental Systems

Abiotic transformations of nitroaromatic compounds are influenced by environmental factors such as sunlight, and the chemical composition of soil and water.

In aqueous and soil environments, nitroaromatic compounds can undergo various chemical reactions. One important process is reduction, particularly in anoxic or anaerobic conditions. For instance, nitrobenzene (B124822) can be abiotically transformed by zero-valent iron (ZVI), a material used in environmental remediation, through both reduction and oxidation pathways. acs.orgnih.gov In such systems, the nitro group can be reduced to an amino group. Additionally, the presence of reducing agents in culture media, such as cysteine or sulfide, has been shown to chemically transform some nitroaromatic compounds. nih.govresearchgate.net The acetyl and carboxylic acid groups of 4-Acetyl-3-nitrobenzoic acid would likely influence its solubility and sorption characteristics in soil and water, which in turn would affect its availability for chemical reactions.

Biotransformation by Microorganisms

Microorganisms play a crucial role in the transformation and degradation of nitroaromatic compounds in the environment. A wide variety of bacteria and fungi have been identified that can metabolize these compounds.

The microbial degradation of nitroaromatic compounds can proceed through several pathways, primarily involving the reduction of the nitro group or the oxidation of the aromatic ring. nih.govmdpi.com

Reductive Pathways: Under anaerobic conditions, the nitro group is often reduced sequentially to nitroso, hydroxylamino, and finally amino groups. nih.govresearchgate.netnih.gov This reduction is a common initial step in the breakdown of many nitroaromatic compounds. For example, p-nitrobenzoic acid can be biologically transformed into p-aminobenzoic acid. nih.gov

Oxidative Pathways: Aerobic bacteria can employ dioxygenase enzymes to insert two hydroxyl groups into the aromatic ring, leading to the spontaneous elimination of the nitro group as nitrite (B80452). nih.goveaht.org For instance, some bacteria degrade m-nitrobenzoic acid by an initial dioxygenase attack, producing protocatechuate, which is then further metabolized. nih.govasm.orgsemanticscholar.org

For this compound, it is conceivable that microorganisms could utilize either reductive or oxidative pathways. A reductive pathway would likely lead to the formation of 4-acetyl-3-aminobenzoic acid. An oxidative pathway could result in the removal of the nitro group and the formation of a dihydroxy-acetyl-benzoic acid derivative.

The transformation of nitroaromatic compounds by microorganisms is mediated by specific enzymes. Nitroreductases are a key class of enzymes that catalyze the reduction of the nitro group, often using NADH or NADPH as electron donors. oup.comnih.gov These enzymes can be either oxygen-insensitive (type I) or oxygen-sensitive (type II). oup.comnih.gov

Another important enzyme-mediated transformation is N-acetylation. Arylamine N-acetyltransferases (NATs) are enzymes that can acetylate the amino group of aromatic amines, which are often formed from the reduction of nitroaromatic compounds. eaht.org This process is generally considered a detoxification step, as the acetylated compounds are often less toxic. For example, if this compound is first reduced to 4-acetyl-3-aminobenzoic acid, this amino derivative could potentially undergo further transformation or detoxification through enzymatic processes.

The identification of metabolites is crucial for elucidating the degradation pathways of nitroaromatic compounds. Various analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are used to identify these transformation products. researchgate.netsigmaaldrich.comasm.org

For different isomers of nitrobenzoic acid, several microbial metabolites have been identified. For instance, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. has been shown to produce salicylate (B1505791) and catechol. researchgate.net In the anaerobic transformation of 3- and 4-nitrobenzoic acids in sewage effluent, the corresponding aminobenzoic acids were identified as metabolites. sigmaaldrich.comasm.org While specific microbial metabolites of this compound have not been documented in the reviewed literature, based on the known pathways for related compounds, potential initial metabolites could include 4-acetyl-3-aminobenzoic acid via reduction, or hydroxylated derivatives via oxidation. Further degradation could lead to ring cleavage and the formation of aliphatic compounds.

The following table summarizes the potential transformation pathways and products for this compound based on the known transformations of other nitroaromatic compounds.

| Transformation Type | Pathway | Potential Intermediate/Product of this compound | Reference Compounds & Pathways |

| Abiotic | Photochemical Degradation | Hydroxylated and ring-cleaved products | UV-H₂O₂ degradation of various nitroaromatics rsc.org |

| Chemical Reduction | 4-Acetyl-3-aminobenzoic acid | Abiotic reduction of nitrobenzene by ZVI acs.orgnih.gov | |

| Biotic | Microbial Reduction | 4-Acetyl-3-aminobenzoic acid | Anaerobic transformation of nitrobenzoic acids to aminobenzoic acids nih.govresearchgate.net |

| Microbial Oxidation | Dihydroxy-acetyl-benzoic acid | Dioxygenase-mediated degradation of m-nitrobenzoic acid to protocatechuate nih.govasm.org | |

| Enzyme-Mediated | Further transformation of 4-acetyl-3-aminobenzoic acid | N-acetylation of aromatic amines eaht.org |

Considerations for Environmental Fate and Persistence of Related Compounds

The environmental fate of nitrobenzoic acids is governed by a combination of their physicochemical properties and their susceptibility to abiotic and biotic transformations. Factors such as water solubility, vapor pressure, and the position of the nitro group on the benzoic acid ring influence their distribution and persistence in different environmental compartments. researchgate.netnih.gov

Abiotic processes like photolysis and hydrolysis can contribute to the transformation of nitrobenzoic acids. researchgate.netnih.gov For example, 3-nitrobenzoic acid contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight. nih.gov However, hydrolysis is generally not considered a significant degradation pathway for nitrobenzoic acids under typical environmental conditions. nih.gov

The persistence of nitrobenzoic acids in the environment is largely determined by their biodegradability. While the nitro group generally confers resistance to microbial attack, several bacterial and fungal strains have been identified that can degrade various nitrobenzoic acid isomers. nih.govresearchgate.net For instance, 3-nitrobenzoic acid is considered to be readily biodegradable. carlroth.com The persistence of these compounds can be influenced by environmental conditions, with anaerobic conditions often favoring the initial reduction of the nitro group, a critical first step in the degradation of many nitroaromatics. nih.govslideshare.net

The mobility of nitrobenzoic acids in soil is influenced by their acidity (pKa) and soil organic carbon content. With a pKa around 3.46 for 3-nitrobenzoic acid, it will exist predominantly in its anionic (benzoate) form in most soils and waters, which can affect its sorption to soil particles. nih.gov

Q & A

Q. What are the common synthetic routes for 4-acetyl-3-nitrobenzoic acid, and how can reaction conditions (e.g., nitration step) be optimized?

- Methodological Answer : The synthesis typically involves nitration of a precursor such as 4-acetylbenzoic acid. The position of the nitro group (meta/para) depends on the directing effects of the acetyl and carboxylic acid groups. Nitration with a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–5°C) is standard. Optimization includes adjusting the stoichiometry of nitrating agents, reaction time (4–5 hours), and post-reaction quenching with ice water to prevent over-nitration . Polar solvents like dichloromethane may improve regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The acetyl group (-COCH₃) appears as a singlet near δ 2.6 ppm. Aromatic protons show splitting patterns consistent with a nitro-substituted benzene ring (e.g., a doublet for H-5 due to coupling with H-6).

- IR : Strong peaks at ~1700 cm⁻¹ (carboxylic acid C=O), ~1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), and ~1680 cm⁻¹ (acetyl C=O).

- ¹³C NMR : Carboxylic acid carbon (~170 ppm), acetyl carbonyl (~210 ppm), and aromatic carbons influenced by nitro and acetyl groups .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid inhalation of dust; use NIOSH-approved respirators if ventilation is insufficient. Store in a cool, dry place away from oxidizers and sunlight to prevent decomposition .

Advanced Research Questions

Q. How can quantum chemical calculations predict the reactivity of this compound in nucleophilic substitution or reduction reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density maps, Fukui indices, and frontier molecular orbitals to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect increases the acidity of the carboxylic proton, while the acetyl group may stabilize intermediates in reduction reactions .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Use the SHELX suite for structure refinement. If discrepancies arise between observed and calculated bond lengths/angles, check for twinning, disorder, or hydrogen bonding artifacts. Compare with high-resolution data (≤0.8 Å) and validate using R-factor convergence tests. ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty .

Q. How can molecular docking studies evaluate this compound’s potential as a SARS-CoV-2 protease inhibitor?

- Methodological Answer : Perform rigid/flexible docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via Gaussian) and the viral protease’s active site (PDB: 6LU7). Analyze binding energy (ΔG), hydrogen bonds, and hydrophobic interactions. Validate with MD simulations to assess stability over 100 ns trajectories .

Q. What experimental and computational methods assess the environmental persistence of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.